1-(2-Nitrophenyl)ethyl cyclohexylcarbamate
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Overview
Description
1-(2-Nitrophenyl)ethyl cyclohexylcarbamate is an organic compound characterized by the presence of a nitrophenyl group, an ethyl chain, and a cyclohexylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Nitrophenyl)ethyl cyclohexylcarbamate typically involves the reaction of 1-(2-nitrophenyl)ethanol with cyclohexyl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate. The process involves the following steps:
- Dissolution of 1-(2-nitrophenyl)ethanol in an appropriate solvent such as dichloromethane.
- Addition of cyclohexyl isocyanate to the solution.
- Stirring the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Purification of the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Nitrophenyl)ethyl cyclohexylcarbamate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The ethyl chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted ethyl derivatives.
Scientific Research Applications
1-(2-Nitrophenyl)ethyl cyclohexylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a photoactivatable probe in biological studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Nitrophenyl)ethyl cyclohexylcarbamate involves its interaction with specific molecular targets. The nitrophenyl group can undergo photolysis, releasing reactive intermediates that can interact with biological molecules. This property makes it useful as a photoactivatable probe in biological studies.
Comparison with Similar Compounds
Similar Compounds
1-(Anthraquinon-2-yl)ethyl N-Cyclohexylcarbamate: Similar in structure but contains an anthraquinonyl group instead of a nitrophenyl group.
Nitrendipine: Contains a nitrophenyl group but differs in the rest of its structure.
Uniqueness
1-(2-Nitrophenyl)ethyl cyclohexylcarbamate is unique due to its combination of a nitrophenyl group and a cyclohexylcarbamate moiety, which imparts specific chemical and photochemical properties not found in other similar compounds.
Properties
CAS No. |
133795-10-5 |
---|---|
Molecular Formula |
C15H20N2O4 |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
1-(2-nitrophenyl)ethyl N-cyclohexylcarbamate |
InChI |
InChI=1S/C15H20N2O4/c1-11(13-9-5-6-10-14(13)17(19)20)21-15(18)16-12-7-3-2-4-8-12/h5-6,9-12H,2-4,7-8H2,1H3,(H,16,18) |
InChI Key |
WWQZUDUDGMRSTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NC2CCCCC2 |
Origin of Product |
United States |
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